molecular formula C8H6ClNO3 B2866401 Methyl 3-chloro-5-formylpicolinate CAS No. 1260671-33-7

Methyl 3-chloro-5-formylpicolinate

Cat. No.: B2866401
CAS No.: 1260671-33-7
M. Wt: 199.59
InChI Key: RGKVBFDNXXVBJQ-UHFFFAOYSA-N
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Description

Contextual Significance in Heterocyclic Compound Research

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to many areas of science. The pyridine (B92270) ring, a core component of the picolinate (B1231196) structure, is a particularly important scaffold in medicinal chemistry and materials science. Methyl 3-chloro-5-formylpicolinate serves as a valuable building block in the synthesis of more complex molecules. Its trifunctional nature, featuring a methyl ester, a chloro substituent, and a formyl group on the pyridine ring, allows for a wide range of chemical transformations. This makes it a key intermediate for creating novel compounds with potentially interesting biological activities or material properties.

Overview of Picolinate Scaffold Derivatization in Organic Synthesis

The derivatization of the picolinate scaffold is a crucial strategy in organic synthesis for generating molecular diversity. nih.gov The different functional groups attached to the pyridine ring can be selectively modified to introduce new functionalities and build more elaborate molecular architectures. For instance, the ester group can be hydrolyzed to a carboxylic acid or converted to an amide. The chloro group can be displaced through various nucleophilic substitution reactions, and the formyl group is a versatile handle for reactions such as reductive amination, Wittig reactions, and aldol (B89426) condensations. This multi-faceted reactivity allows chemists to tailor the properties of the resulting molecules for specific applications, such as in the development of new pharmaceuticals or functional materials. The derivatization of picolinates has been employed in diverse areas, including the synthesis of ligands for metal complexes and the development of sensitive analytical reagents. nih.gov

Structural Features and Potential Reactive Centers of this compound

The structure of this compound is characterized by a pyridine ring substituted with three distinct functional groups, each presenting unique opportunities for chemical reactions.

Functional Group Position on Pyridine Ring Potential Reactions
Methyl Ester (-COOCH3)2Hydrolysis, Amidation, Transesterification, Reduction
Chloro (-Cl)3Nucleophilic Aromatic Substitution
Formyl (-CHO)5Oxidation, Reduction, Reductive Amination, Wittig Reaction, Aldol Condensation

The interplay of these functional groups makes this compound a highly versatile reagent in organic synthesis. The electron-withdrawing nature of the formyl and methyl ester groups can influence the reactivity of the pyridine ring, particularly affecting the ease of nucleophilic substitution at the chloro-position. The strategic manipulation of these reactive centers allows for the construction of a wide array of complex molecular structures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-chloro-5-formylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c1-13-8(12)7-6(9)2-5(4-11)3-10-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKVBFDNXXVBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for the Preparation of Methyl 3 Chloro 5 Formylpicolinate

Advanced Synthetic Approaches and Methodological Developments

Continuous Flow Synthesis Techniques

The transition from traditional batch processing to continuous flow manufacturing offers numerous advantages, including enhanced safety, improved heat and mass transfer, better reproducibility, and the potential for seamless integration of reaction and purification steps. beilstein-journals.org While specific literature on the continuous flow synthesis of Methyl 3-chloro-5-formylpicolinate is emerging, the principles of flow chemistry can be applied to its known batch synthetic routes.

A plausible continuous flow setup for the synthesis of this compound could involve the formylation of a suitable precursor, such as methyl 3-chloropicolinate. The Vilsmeier-Haack reaction is a common method for formylation and can be adapted for a flow process. researchgate.netorganic-chemistry.orgtcichemicals.com In a typical setup, streams of the chloropicolinate precursor and the Vilsmeier reagent (generated in-situ from a formamide (B127407) like N,N-dimethylformamide (DMF) and an activating agent like phosphoryl chloride or oxalyl chloride) would be continuously fed into a heated microreactor or a packed-bed reactor. organic-chemistry.orgtcichemicals.com

The choice of reactor is critical. A packed-bed reactor containing a solid-supported catalyst or reagent could simplify downstream purification. For instance, a solid-supported Vilsmeier reagent could be employed. Alternatively, a coiled tube reactor would provide excellent heat exchange for this often exothermic reaction. The reaction mixture would then flow through the reactor for a specific residence time, determined by the reactor volume and the flow rate, to ensure complete conversion. The output stream could then be directly channeled into an in-line purification module, such as a liquid-liquid extraction unit or a chromatography column, to isolate the pure product. beilstein-journals.org

Palladium-catalyzed carbonylation of a di-halogenated pyridine (B92270) precursor is another viable route that can be translated to a continuous flow process. nih.gov A solution of the starting material, a suitable ligand, and a base would be mixed with a stream of carbon monoxide gas in a high-pressure flow reactor. The precise control over stoichiometry, temperature, and pressure afforded by flow reactors is particularly beneficial for gas-liquid reactions like carbonylation, leading to improved yields and selectivity. nih.gov

Table 1: Potential Continuous Flow Parameters for the Synthesis of this compound

ParameterVilsmeier-Haack ReactionPalladium-Catalyzed Carbonylation
Reactor Type Coiled Tube Reactor or Packed-BedHigh-Pressure Gas-Liquid Reactor
Precursor Methyl 3-chloropicolinateDihalogenated Pyridine Derivative
Reagents Vilsmeier Reagent (e.g., DMF/POCl₃)Carbon Monoxide, Alcohol, Base
Catalyst (if packed-bed) Solid-supported reagentPalladium complex (e.g., Pd(OAc)₂) with a ligand
Temperature 50-100 °C80-150 °C
Pressure Atmospheric to moderate10-50 bar
Residence Time 5-30 minutes15-60 minutes
Solvent Dichloromethane (B109758), AcetonitrileToluene, Dioxane

This table presents hypothetical, yet plausible, parameters based on analogous reactions reported in the literature.

Synthetic Challenges and Optimization Considerations

The synthesis of this compound is not without its challenges, which necessitate careful optimization of reaction conditions.

A primary challenge lies in achieving regioselectivity. The pyridine ring is electronically deficient, and the directing effects of the existing substituents must be carefully considered to ensure the formyl group is introduced at the desired C5 position. researchgate.net In the case of formylation of methyl 3-chloropicolinate, the chloro and ester groups are deactivating, which can lead to harsh reaction conditions being required, potentially causing side reactions or decomposition of the starting material or product. researchgate.net

Side reactions are another significant concern. During formylation, over-reaction or the formation of isomeric byproducts can occur. In palladium-catalyzed carbonylations, a common side reaction is the direct reduction of the halide without carbonylation, or the formation of diketone byproducts.

Optimization of the synthesis involves a multi-parameter approach. Key areas for consideration include:

Catalyst and Ligand Selection: In palladium-catalyzed reactions, the choice of the palladium precursor (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and the ligand is crucial. The ligand can influence the catalyst's stability, activity, and selectivity.

Solvent Effects: The polarity and boiling point of the solvent can significantly impact reaction rates and selectivity. For instance, in a continuous flow Vilsmeier-Haack reaction, a solvent that can dissolve both the organic precursor and the ionic Vilsmeier reagent is essential.

Temperature and Pressure Control: Precise temperature control is critical to manage exothermic reactions and prevent byproduct formation. In gas-liquid reactions like carbonylation, pressure is a key parameter to ensure sufficient gas solubility in the liquid phase.

Stoichiometry: The molar ratio of reactants is a critical factor. In a continuous flow setting, the relative flow rates of the reagent streams can be precisely controlled to maintain the optimal stoichiometry.

Table 2: Common Synthetic Challenges and Optimization Strategies

ChallengePotential Solution
Low Regioselectivity - Use of directing groups. - Optimization of reaction temperature to favor the desired isomer. - Selection of a highly selective catalyst system.
Side Product Formation - Precise control of stoichiometry to avoid excess reagents. - Optimization of residence time in a flow reactor. - In-line quenching of the reaction.
Catalyst Deactivation/Leaching - Immobilization of the catalyst on a solid support for packed-bed reactors. - Optimization of reaction conditions to enhance catalyst stability. - Use of scavenger resins to remove leached metal.
Purification Difficulties - Implementation of in-line extraction or crystallization in a continuous flow setup. - Use of solid-supported reagents or catalysts to simplify workup.

Chemical Reactivity and Functional Group Interconversions of Methyl 3 Chloro 5 Formylpicolinate

Transformations Involving the Aldehyde Moiety

The aldehyde group is a key site for a variety of chemical reactions, including oxidation, reduction, and nucleophilic additions. These transformations provide pathways to carboxylic acids, alcohols, and new carbon-carbon bond formations, respectively.

Oxidation Reactions and Carboxylic Acid Formation

The formyl group of Methyl 3-chloro-5-formylpicolinate can be readily oxidized to a carboxylic acid, yielding 3-chloro-2-(methoxycarbonyl)pyridine-5-carboxylic acid. This transformation is a fundamental process in organic synthesis. A wide array of oxidizing agents can accomplish this, ranging from potent reagents like potassium permanganate (B83412) (KMnO₄) and chromic acid to milder, more selective oxidants. libretexts.org The choice of oxidant is crucial to avoid side reactions, particularly with the ester group. For instance, strong bases or nucleophilic oxidants could potentially react with the methyl ester.

Modern synthetic methods often employ milder conditions to ensure high chemoselectivity. cymitquimica.com For example, buffered solutions of sodium chlorite (B76162) (NaClO₂) with a scavenger like hydrogen peroxide are effective for oxidizing α,β-unsaturated and heteroaromatic aldehydes without affecting other sensitive functional groups.

Table 1: General Scheme for Oxidation of the Aldehyde Moiety

ReactantReagentsProduct
This compoundOxidizing Agent (e.g., KMnO₄, Jones Reagent, NaClO₂)3-chloro-2-(methoxycarbonyl)pyridine-5-carboxylic acid

This table illustrates a representative transformation. Specific conditions and yields may vary based on the chosen reagent and reaction setup.

Reduction to Primary Alcohol

The aldehyde functionality can be selectively reduced to a primary alcohol, affording Methyl 3-chloro-5-(hydroxymethyl)picolinate. bldpharm.combldpharm.com This conversion is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its mild nature and high selectivity for aldehydes and ketones over esters. The reaction is generally performed in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature. tdx.cat

Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent and would also reduce the aldehyde, but it would likely reduce the ester group as well, leading to a diol. Therefore, for the selective reduction of the aldehyde, NaBH₄ is the preferred reagent. libretexts.org The existence of Methyl 3-chloro-5-(hydroxymethyl)picolinate as a commercially available compound confirms the viability of this synthetic route. bldpharm.combldpharm.com

Table 2: General Scheme for Reduction of the Aldehyde Moiety

ReactantReagentProduct
This compoundSodium Borohydride (NaBH₄)Methyl 3-chloro-5-(hydroxymethyl)picolinate

This table illustrates a representative transformation. The reaction is typically performed in an alcoholic solvent.

Nucleophilic Additions and Condensation Reactions

The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles. youtube.com This reactivity allows for the formation of new carbon-carbon bonds through reactions like the Wittig reaction and Knoevenagel condensation.

The Wittig reaction converts aldehydes and ketones into alkenes using a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orglibretexts.org Reacting this compound with a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would replace the carbonyl oxygen with a methylene (B1212753) group, yielding Methyl 3-chloro-5-vinylpicolinate. The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. organic-chemistry.org

The Knoevenagel condensation is a reaction between an aldehyde or ketone and a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base like piperidine. rsc.orgsci-hub.se For example, reacting this compound with malonic acid or its esters (e.g., diethyl malonate) would lead to the formation of a new carbon-carbon double bond, yielding a substituted acrylic acid derivative after subsequent hydrolysis and decarboxylation. beilstein-journals.org These condensation reactions are pivotal for extending the carbon skeleton and synthesizing complex molecules. sci-hub.se

Table 3: Examples of Nucleophilic Addition and Condensation Reactions

Reaction TypeReactantsGeneral Product Structure
Wittig ReactionThis compound + Phosphonium Ylide (R-CH=PPh₃)Methyl 3-chloro-5-(alkenyl)picolinate
Knoevenagel CondensationThis compound + Active Methylene Compound (Z-CH₂-Z')Methyl 3-chloro-5-(substituted vinyl)picolinate

Z and Z' are electron-withdrawing groups (e.g., -COOH, -COOR, -CN).

Modifications of the Ester Functionality

The methyl ester group on the picolinate (B1231196) ring can also undergo characteristic reactions, most notably hydrolysis to the corresponding carboxylic acid and transesterification to other esters.

Hydrolysis to Carboxylic Acid

The methyl ester of this compound can be hydrolyzed to its corresponding carboxylic acid, 3-chloro-5-formylpicolinic acid. This reaction, known as saponification when carried out under basic conditions, is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). masterorganicchemistry.comlibretexts.org

The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the ester carbonyl, leading to a tetrahedral intermediate. youtube.com Subsequent elimination of a methoxide (B1231860) ion forms the carboxylic acid, which is immediately deprotonated by the base to form the carboxylate salt. masterorganicchemistry.com An acidic workup is then required to protonate the carboxylate and isolate the final carboxylic acid product. operachem.com This process is generally irreversible under basic conditions because the final acid-base step is highly favorable. masterorganicchemistry.com

Table 4: General Scheme for Ester Hydrolysis (Saponification)

ReactantReagentsProduct
This compound1. NaOH (aq), Heat2. H₃O⁺3-chloro-5-formylpicolinic acid

This table illustrates a representative transformation. The reaction typically requires a final acidification step to yield the neutral carboxylic acid.

Transesterification Processes

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. georganics.sk For this compound, this means the methyl group can be replaced by other alkyl or aryl groups. The reaction is typically catalyzed by either an acid (like sulfuric acid) or a base (like sodium alkoxide). libretexts.org

To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess. georganics.sk For example, heating this compound in ethanol with an acid catalyst would yield Ethyl 3-chloro-5-formylpicolinate and methanol. This reaction is useful for modifying the properties of the ester, such as its solubility or reactivity in subsequent steps. Metal catalysts, like scandium(III) triflate, can also be employed to facilitate transesterification under specific conditions. organic-chemistry.org

Table 5: General Scheme for Transesterification

ReactantReagentsProduct
This compoundAlcohol (R-OH), Acid or Base CatalystAlkyl 3-chloro-5-formylpicolinate

R represents a new alkyl or aryl group from the alcohol used.

Amidation Reactions for Amide Derivatives

The methyl ester at the C2 position of this compound is susceptible to amidation, enabling its conversion into a wide range of picolinamide (B142947) derivatives. This transformation is fundamental in medicinal chemistry, as the amide bond is a key structural feature in many biologically active molecules. nih.gov The reaction typically involves the treatment of the ester with a primary or secondary amine.

Direct aminolysis, where the ester is heated with an excess of the amine, can be effective for simple, unhindered amines. However, for less reactive or more sterically hindered amines, including electron-deficient aromatic amines, the reaction often requires activation. nih.gov Common laboratory methods for amide bond formation from esters or the corresponding carboxylic acids (obtained via hydrolysis of the ester) involve the use of coupling reagents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive like 4-dimethylaminopyridine (B28879) (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the coupling of the carboxylic acid with an amine under mild conditions. nih.govajchem-a.com These methods are generally high-yielding and tolerate a wide variety of functional groups. nih.gov

A general procedure involves reacting the corresponding carboxylic acid (or the ester directly with certain methods) with the desired amine in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). nih.govnih.gov The choice of coupling agent and reaction conditions can be optimized to achieve high yields, even with challenging substrates like electron-deficient anilines. nih.gov For instance, a protocol using EDC, DMAP, and a catalytic amount of HOBt has been shown to be effective for coupling functionalized carboxylic acids with unreactive amines. nih.gov

Table 1: Representative Amidation Reaction Conditions

Amine Reactant Coupling Reagent/Method Typical Conditions Product Type
Primary Aliphatic Amine Direct Aminolysis Heat, neat or in a high-boiling solvent N-alkyl picolinamide
Secondary Aliphatic Amine EDC/HOBt CH3CN or DMF, room temp N,N-dialkyl picolinamide
Aromatic Amine (Aniline) EDC/DMAP/HOBt (cat.) CH3CN, room temp N-aryl picolinamide
Amino Acid Ester HATU/DIPEA DMF, room temp Peptide-like conjugate

Reactivity of the Chloro Substituent

The chlorine atom at the C3 position is a key site for introducing molecular diversity through substitution or coupling reactions. Its reactivity is significantly influenced by the electronic nature of the pyridine (B92270) ring, which is rendered electron-deficient by the nitrogen heteroatom and the two electron-withdrawing formyl and methoxycarbonyl groups.

Nucleophilic Aromatic Substitution Reactions (SNAr)

The electron-deficient nature of the pyridine ring in this compound makes the chloro substituent susceptible to nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism. govtpgcdatia.ac.inlibretexts.org A nucleophile attacks the carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org This intermediate is stabilized by resonance, particularly by the electron-withdrawing groups at the ortho and para positions relative to the leaving group. libretexts.orgmasterorganicchemistry.com In this molecule, the formyl group (para) and the pyridine nitrogen (ortho) effectively stabilize the negative charge, thereby activating the C3 position for nucleophilic attack. The subsequent departure of the chloride ion restores the aromaticity of the ring. youtube.com

A wide array of nucleophiles can be employed to displace the chloride, including:

O-Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides can be used to form the corresponding ethers.

N-Nucleophiles: Ammonia, primary amines, and secondary amines can react to yield amino-substituted pyridines.

S-Nucleophiles: Thiolates (e.g., sodium thiomethoxide) can be used to introduce thioether functionalities.

The reaction rate is dependent on the strength of the nucleophile and the ability of the ring to stabilize the intermediate negative charge. libretexts.org The presence of strong electron-withdrawing groups is crucial for the reaction to proceed at a reasonable rate. masterorganicchemistry.com

Table 2: Potential Nucleophiles for SNAr with this compound

Nucleophile Class Example Product Functional Group
Oxygen Sodium methoxide (NaOCH₃) Methoxy (B1213986)
Nitrogen Benzylamine (BnNH₂) Benzylamino
Sulfur Sodium thiophenoxide (NaSPh) Phenylthio
Carbon Cyanide (e.g., KCN) Cyano

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile methodology for forming new carbon-carbon and carbon-heteroatom bonds at the C3 position, using the chloro substituent as a reactive handle. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, advancements in catalyst design, particularly the development of electron-rich, bulky phosphine (B1218219) ligands, have enabled their efficient use in these transformations. organic-chemistry.org

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgharvard.edu It is one of the most widely used cross-coupling methods due to the stability and low toxicity of the boron reagents. organic-chemistry.org For aryl chlorides, catalysts like Pd(OAc)₂ or Pd₂(dba)₃ combined with ligands such as SPhos, XPhos, or bulky trialkylphosphines (e.g., P(t-Bu)₃) are often effective. organic-chemistry.org

Heck-Mizoroki Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the aryl chloride with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is a key method for the synthesis of substituted alkenes. wikipedia.org The reaction typically results in the formation of a trans-substituted alkene. organic-chemistry.org

Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orgorganic-chemistry.org This method is the most common way to synthesize aryl-alkyne structures. beilstein-journals.org Copper-free variants have also been developed, which can be advantageous for certain substrates. organic-chemistry.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with the aryl chloride, catalyzed by a palladium or nickel complex. organic-chemistry.orgwikipedia.org This reaction is known for its high functional group tolerance and its ability to couple a wide range of sp³, sp², and sp carbon centers. wikipedia.orgorgsyn.org The organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents via transmetalation. orgsyn.org

Table 3: Overview of Cross-Coupling Reactions at the C3-Position

Reaction Name Coupling Partner Catalyst System (Typical) Product Structure
Suzuki-Miyaura Arylboronic acid (Ar-B(OH)₂) Pd(OAc)₂ / SPhos, Base (e.g., K₃PO₄) 3-Arylpyridine
Heck-Mizoroki Alkene (R-CH=CH₂) Pd(OAc)₂ / PPh₃, Base (e.g., Et₃N) 3-(Alkenyl)pyridine
Sonogashira Terminal Alkyne (R-C≡CH) PdCl₂(PPh₃)₂ / CuI, Base (e.g., Et₃N) 3-(Alkynyl)pyridine
Negishi Organozinc (R-ZnX) Pd(PPh₃)₄ or Ni(dppe)Cl₂ 3-Alkyl/Arylpyridine

Pyridine Ring Transformations

Electrophilic Aromatic Substitution Reactions

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). uoanbar.edu.iqabertay.ac.uk Its reactivity is often compared to that of nitrobenzene. uoanbar.edu.iq The presence of three electron-withdrawing groups (chloro, formyl, and methoxycarbonyl) on the ring of this compound further deactivates it towards electrophilic attack.

If an EAS reaction were to be forced under very harsh conditions (e.g., high temperatures, strong acids), the directing effects of the existing substituents would determine the position of the incoming electrophile. The pyridine nitrogen directs electrophiles to the C3 and C5 positions, while deactivating the ring. The formyl and methoxycarbonyl groups are deactivating meta-directors, and the chloro group is a deactivating ortho-, para-director. libretexts.org In this substituted pyridine, the only available position is C6. The C4 position is sterically hindered and electronically deactivated. Therefore, any potential electrophilic substitution would be predicted to occur, if at all, at the C6 position. However, in practice, such reactions are extremely challenging and often result in low yields or decomposition of the starting material.

Functionalization via Organometallic Intermediates (e.g., Lithiation)

A more viable strategy for functionalizing the pyridine ring is through the use of organometallic intermediates, such as those formed by lithiation. Directed ortho-metalation (DoM) involves the deprotonation of a C-H bond adjacent to a directing group by a strong base, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA). The resulting organolithium species can then be quenched with various electrophiles.

For this compound, several factors complicate this approach:

Acidic Protons: The aldehyde proton is susceptible to abstraction or nucleophilic attack by the organolithium reagent. Protection of the formyl group (e.g., as an acetal) would be necessary before attempting lithiation.

Multiple Directing Groups: The methoxycarbonyl and chloro groups could potentially direct lithiation. However, the most acidic C-H proton is likely at the C4 position, situated between the electron-withdrawing chloro and formyl groups. Deprotonation at this site would be electronically favored.

Potential for Side Reactions: The reaction of 3-chloropyridines with strong bases can sometimes lead to the formation of highly reactive pyridyne intermediates via elimination of HCl, which can lead to a mixture of products. nih.govrsc.org

Assuming the formyl group is protected, a carefully controlled deprotonation at low temperature could potentially generate a lithiated species at C4. This intermediate could then be trapped with an electrophile (E⁺), introducing a new substituent at this position.

Table 4: Potential Electrophiles for Quenching Lithiated Intermediates

Electrophile Example Introduced Functional Group
Alkyl Halide Iodomethane (CH₃I) Methyl
Carbonyl Compound Acetone ((CH₃)₂CO) 2-Hydroxyprop-2-yl
Silyl Halide Trimethylsilyl chloride (TMSCl) Trimethylsilyl
Disulfide Dimethyl disulfide (CH₃SSCH₃) Methylthio

N-Oxidation Chemistry

The conversion of this compound to its corresponding N-oxide, this compound N-oxide, is a key transformation that can modulate the electronic properties and reactivity of the molecule. The introduction of the N-oxide functionality can increase the electron density at the 2- and 4-positions of the pyridine ring, making them more susceptible to nucleophilic attack, while also influencing the reactivity of the existing formyl and ester groups. chemtube3d.comuoanbar.edu.iq

Given the electron-deficient nature of the pyridine ring in this compound, its N-oxidation generally requires more potent oxidizing agents or harsher reaction conditions compared to electron-rich pyridines. researchgate.netresearchgate.net Common reagents and methodologies applicable to the N-oxidation of such electron-poor pyridines are summarized below.

Typical Reagents and Conditions for N-Oxidation of Electron-Deficient Pyridines:

Oxidizing AgentCatalyst/AdditiveSolventTemperatureTypical YieldsReference
meta-Chloroperoxybenzoic acid (m-CPBA)NoneDichloromethane (CH₂Cl₂), Chloroform (CHCl₃)Room Temperature to RefluxModerate to High arkat-usa.org
Hydrogen Peroxide (H₂O₂)Acetic Acid (AcOH)Glacial Acetic AcidElevated TemperaturesVariable abertay.ac.uk
Hydrogen Peroxide - Urea (UHP)Trifluoroacetic Anhydride (B1165640) (TFAA)Dichloromethane (CH₂Cl₂), Acetonitrile (CH₃CN)0 °C to Room TemperatureGood to Excellent researchgate.net
Sodium PercarbonateTrifluoromethanesulfonic Anhydride (Tf₂O)Dichloromethane (CH₂Cl₂), Acetonitrile (CH₃CN)Mild ConditionsGood researchgate.net
2,3-Dimethylmaleic anhydride (DMMA) / 1-Cyclohexene-1,2-dicarboxylic anhydride (CHMA)Hydrogen Peroxide (H₂O₂)Acetonitrile (CD₃CN)Room TemperatureEffective for electron-deficient pyridines rsc.org

The choice of reagent is critical. While peracids like m-CPBA are widely used, stronger systems such as the combination of trifluoroacetic anhydride with a hydrogen peroxide source (like UHP) are often more effective for highly deactivated substrates. researchgate.netarkat-usa.org These systems generate a more powerful electrophilic oxygen donor in situ. For instance, the oxidation of various electron-deficient pyridines has been successfully achieved using UHP and TFAA in solvents like dichloromethane or acetonitrile, yielding the corresponding N-oxides in good yields. researchgate.net Catalytic systems, for example using maleic anhydride derivatives with hydrogen peroxide, have also been developed and show effectiveness for electron-deficient pyridines. rsc.org

The reaction to form this compound N-oxide can be represented as follows:

N-Oxidation of this compound

Mechanistic Investigations of Prominent Reactions

The mechanism of N-oxidation of pyridine derivatives is a well-studied area of organic chemistry. For this compound, the reaction proceeds through a nucleophilic attack of the pyridine nitrogen atom on the electrophilic oxygen atom of the oxidizing agent.

The presence of electron-withdrawing groups (–Cl, –CHO, –COOCH₃) on the pyridine ring decreases the nucleophilicity of the nitrogen atom. uoanbar.edu.iqnih.gov This deactivation means that a more electrophilic oxygen source is required to facilitate the reaction compared to the N-oxidation of unsubstituted pyridine.

Mechanism of N-Oxidation with a Peracid (e.g., m-CPBA):

The reaction with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a concerted process. The lone pair of electrons on the pyridine nitrogen atom attacks the terminal, electrophilic oxygen of the peracid. Simultaneously, the O-O bond of the peracid cleaves, and the proton is transferred to the carbonyl oxygen of the peracid, leading to the formation of the pyridine N-oxide and the corresponding carboxylic acid (in this case, meta-chlorobenzoic acid).

Proposed Mechanism for N-Oxidation of this compound:

Nucleophilic Attack: The nitrogen atom of the electron-deficient this compound attacks the electrophilic oxygen of the peracid.

Transition State: A concerted transition state is formed where the N-O bond is beginning to form, the O-O bond of the peracid is breaking, and the hydrogen is being transferred.

Product Formation: The reaction proceeds to yield this compound N-oxide and the carboxylic acid byproduct.

The rate of this reaction is significantly influenced by the electronic nature of the substituents on the pyridine ring. For highly electron-deficient pyridines, the activation energy for this process is higher, necessitating the use of more reactive oxidizing systems. researchgate.net For example, the use of trifluoroacetic anhydride (TFAA) with hydrogen peroxide generates trifluoroperacetic acid in situ, which is a much stronger oxidant than peracetic acid itself. researchgate.net This enhanced reactivity is crucial for the efficient N-oxidation of substrates like this compound.

Recent studies on the N-oxidation of electron-deficient pyridines have also explored catalytic methods. For instance, the use of maleic anhydride derivatives in the presence of hydrogen peroxide has been shown to be effective. rsc.org The proposed mechanism involves the formation of a peracid from the anhydride, which then acts as the active oxidizing species in a catalytic cycle. rsc.org The rate-limiting step in such reactions can depend on the substrate; for some electron-deficient pyridines, the N-oxidation step itself is rate-limiting, whereas for more reactive substrates, the formation of the anhydride intermediate can be the slower step. rsc.org

Methyl 3 Chloro 5 Formylpicolinate As a Building Block in Complex Molecule Synthesis

Applications in Pharmaceutical Synthesis

The pyridine (B92270) scaffold is a fundamental structural motif in a vast number of pharmaceutical agents and bioactive molecules. rsc.orgnumberanalytics.comresearchgate.net The functionalized nature of methyl 3-chloro-5-formylpicolinate makes it a prime candidate for the synthesis of new therapeutic agents.

As an Intermediate for Bioactive Pyridine Derivatives

Substituted pyridines are crucial intermediates in the synthesis of a wide range of bioactive compounds. researchgate.net The chemical reactivity of this compound allows for its modification at multiple sites, leading to the generation of diverse pyridine derivatives. For instance, the formyl group can undergo reactions such as aldol (B89426) condensations and reductive aminations, while the chloro group can be displaced through nucleophilic substitution. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols. These transformations enable the incorporation of the picolinate (B1231196) core into larger, more complex molecules with potential biological activity. nih.govnih.govresearchgate.net

Integration into Drug Candidate Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. rsc.org this compound serves as a valuable starting material for the construction of novel drug candidate scaffolds. Its inherent functionalities allow for the systematic exploration of the chemical space around the pyridine core, which is a key strategy in drug discovery. rsc.orgontosight.ai By modifying the substituents on the pyridine ring, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules to enhance their efficacy and selectivity.

Synthesis of ROR Nuclear Receptor Modulators and Immunological Agents

Retinoic acid receptor-related orphan receptor gamma t (RORγt) has emerged as a significant therapeutic target for autoimmune diseases, and its modulators often feature heterocyclic scaffolds. nih.govresearchgate.netacs.orgbenthamscience.com While direct synthesis of RORγt modulators from this compound is not explicitly detailed in the reviewed literature, the synthesis of potent RORγt inverse agonists has been reported using substituted pyridine derivatives. nih.govbenthamscience.com For example, ontosight.aiCurrent time information in Bangalore, IN.mdpi.comtriazolo[1,5-a]pyridine derivatives have been developed as potent RORγt inverse agonists. nih.govacs.org Given the structural importance of the pyridine core in these modulators, this compound represents a potential starting material for the development of new RORγt modulators and other immunological agents.

Utility in Agrochemical Development

The development of new agrochemicals is crucial for ensuring food security, and pyridine-containing compounds have a long history of use as herbicides, insecticides, and fungicides. numberanalytics.comresearchgate.netjst.go.jp The unique substitution pattern of this compound makes it a promising building block for the synthesis of next-generation crop protection agents.

Precursor for Insecticidal and Acaricidal Agents (e.g., Tolfenpyrad intermediates)

Tolfenpyrad is a broad-spectrum insecticide and acaricide that belongs to the pyrazole (B372694) class of compounds. nih.gov Its synthesis involves the condensation of a pyrazole carboxylic acid derivative with an amine. google.comgoogle.com While the direct use of this compound as a precursor for Tolfenpyrad is not explicitly documented, the synthesis of related pyrazole-containing agrochemicals often involves heterocyclic intermediates. nih.gov The functional groups on this compound could potentially be manipulated to construct the pyrazole ring system necessary for Tolfenpyrad and other similar insecticidal and acaricidal agents.

Building Block for Herbicidal Compounds

Picolinic acid derivatives are a well-established class of herbicides. mdpi.comnih.govacs.org The discovery of new herbicides often involves the modification of existing scaffolds to improve efficacy and selectivity. Research has shown that novel picolinic acid derivatives with substitutions at the 6-position of the pyridine ring can exhibit potent herbicidal activity. mdpi.comnih.govacs.org For instance, 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids have been synthesized and shown to be effective herbicides. mdpi.comnih.gov this compound, with its reactive formyl group and chloro-substituent, is a suitable starting material for the synthesis of a variety of substituted picolinic acids, making it a valuable building block in the development of new herbicidal compounds.

Synthesis and Investigation of Methyl 3 Chloro 5 Formylpicolinate Derivatives and Analogs

Systematic Modification of Functional Groups

The chemical reactivity of methyl 3-chloro-5-formylpicolinate allows for a range of modifications at its key functional groups: the ester, the halogen substituent, and the aldehyde. These modifications are instrumental in fine-tuning the molecule's electronic and steric properties.

Ester Moiety Variants (e.g., Ethyl, Benzyl (B1604629) Esters)

The methyl ester of 3-chloro-5-formylpicolinic acid can be readily converted to other ester variants, such as ethyl and benzyl esters, primarily through transesterification. This reaction is typically catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-Catalyzed Transesterification: In this method, the methyl ester is treated with an excess of the desired alcohol (e.g., ethanol (B145695) or benzyl alcohol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is driven to completion by using the alcohol as the solvent. masterorganicchemistry.com

Base-Catalyzed Transesterification: Alternatively, a catalytic amount of a strong base, such as sodium ethoxide for ethyl ester formation, can be used. The reaction proceeds through nucleophilic acyl substitution. masterorganicchemistry.com

A direct synthesis of these ester variants can also be achieved by reacting the corresponding alcohol with 3-chloro-5-formylpicolinoyl chloride, which can be prepared from the parent carboxylic acid.

Table 1: Synthesis of Ester Moiety Variants of 3-chloro-5-formylpicolinate

Ester Variant Synthetic Method Reagents and Conditions
Ethyl 3-chloro-5-formylpicolinate Acid-catalyzed transesterification Ethanol, H₂SO₄ (cat.), reflux

Alternative Halogen Substituents (e.g., Fluoro, Bromo)

The synthesis of fluoro and bromo analogs of this compound can be approached by introducing the desired halogen at an earlier stage of the synthesis, for instance, via a Sandmeyer reaction on an appropriate aminopyridine precursor. wikipedia.orgbyjus.comnih.govorganic-chemistry.org This reaction allows for the conversion of an amino group into a halogen substituent via a diazonium salt intermediate. wikipedia.orgbyjus.com

For example, starting from a suitable 3-amino-5-formylpicolinic acid derivative, diazotization with nitrous acid followed by treatment with copper(I) fluoride (B91410) or copper(I) bromide would yield the corresponding 3-fluoro or 3-bromo derivatives. Subsequent esterification would provide the final product.

Table 2: Synthesis of Alternative Halogen Substituents

Halogen Variant Synthetic Method Key Reagents
Methyl 3-fluoro-5-formylpicolinate Sandmeyer-type reaction (Balz-Schiemann) 1. NaNO₂, HBF₄; 2. Heat

Aldehyde Derivatives (e.g., Acetals, Imines, Oximes)

The aldehyde functional group at the 5-position is a versatile handle for further chemical modifications, allowing for the synthesis of acetals, imines, and oximes.

Acetals: The aldehyde can be protected as an acetal (B89532) by reacting it with an alcohol or a diol in the presence of an acid catalyst. chem-station.comlibretexts.orgtotal-synthesis.com This is a reversible reaction, and the acetal can be readily converted back to the aldehyde under acidic aqueous conditions. libretexts.orgtotal-synthesis.com This protecting group strategy is useful when performing reactions on other parts of the molecule that are sensitive to the aldehyde functionality. libretexts.orgtotal-synthesis.com

Imines: Imines, or Schiff bases, are formed through the condensation of the aldehyde with primary amines. organic-chemistry.orgresearchgate.net This reaction is often catalyzed by an acid and involves the elimination of a water molecule.

Oximes: The reaction of the aldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a base yields the corresponding oxime. wikipedia.orgresearchgate.netmdpi.com Oximes are crystalline solids and can exist as geometric isomers. wikipedia.org

Table 3: Synthesis of Aldehyde Derivatives

Derivative Synthetic Method Key Reagents
Acetal Acetalization Ethylene glycol, p-TsOH (cat.)
Imine Condensation Primary amine (e.g., Aniline), Acid catalyst

Positional and Skeletal Isomers of Chloro-Formylpicolinates

The synthesis and comparative analysis of positional and skeletal isomers of this compound are crucial for understanding how the relative positions of the substituents affect the molecule's properties.

Synthesis and Comparative Analysis of Isomeric Forms (e.g., Methyl 4-chloro-5-formylpicolinate, Methyl 5-chloro-6-formylpyridine-3-carboxylate)

The synthesis of isomers such as methyl 4-chloro-5-formylpicolinate and methyl 5-chloro-6-formylpyridine-3-carboxylate (a nicotinate (B505614) derivative) would require different starting materials and synthetic strategies.

For methyl 4-chloro-5-formylpicolinate , a potential synthetic route could start from a suitably substituted pyridine (B92270) N-oxide, which can facilitate chlorination at the 4-position. Subsequent functional group manipulations would lead to the desired product. A known synthesis of methyl 4-chloropicolinate involves the treatment of 2-picolinic acid with thionyl chloride and DMF, followed by esterification with methanol (B129727). chemicalbook.com Further steps would be needed to introduce the formyl group at the 5-position.

The synthesis of methyl 5-chloro-6-formylpyridine-3-carboxylate would likely begin with a nicotinate derivative. Chlorination at the 5-position and introduction of a formyl group at the 6-position would be key steps. The preparation of methyl 5-chloro-6-fluoronicotinate has been reported via fluoride-chloride exchange, indicating the feasibility of synthesizing halogenated nicotinates. uark.edu

A comparative analysis of these isomers would reveal differences in their spectroscopic properties (NMR, IR), reactivity, and potentially their biological activity. The position of the electron-withdrawing chloro and formyl groups relative to the nitrogen atom and the ester group will significantly influence the electron distribution within the pyridine ring and, consequently, the chemical shifts in NMR spectra and the reactivity of the functional groups.

Structure-Reactivity and Structure-Property Relationship Studies

The systematic modifications described above provide a platform for studying the relationships between the chemical structure of these picolinate (B1231196) derivatives and their reactivity and physical properties.

The electronic nature of the substituents on the pyridine ring plays a pivotal role in determining the reactivity of the molecule. Electron-withdrawing groups, such as the chloro and formyl substituents, decrease the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. uoanbar.edu.iqwuxiapptec.com The position of these substituents is also critical. For instance, in nucleophilic aromatic substitution reactions of chloropyridines, the reactivity is generally higher when the chlorine atom is at the 2- or 4-position compared to the 3-position, due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. uoanbar.edu.iqlookchem.com

The ester moiety also influences reactivity. Different ester groups (methyl, ethyl, benzyl) can have subtle electronic and steric effects that can modulate the reactivity of the pyridine ring and the aldehyde group.

By systematically varying the functional groups and their positions, a comprehensive understanding of the structure-activity and structure-property relationships can be established. This knowledge is invaluable for the rational design of new molecules with desired characteristics for various applications.

Table 4: Mentioned Compounds

Compound Name
This compound
Ethyl 3-chloro-5-formylpicolinate
Benzyl 3-chloro-5-formylpicolinate
3-chloro-5-formylpicolinic acid
3-chloro-5-formylpicolinoyl chloride
Methyl 3-fluoro-5-formylpicolinate
Methyl 3-bromo-5-formylpicolinate
3-amino-5-formylpicolinic acid
Methyl 4-chloro-5-formylpicolinate
Methyl 5-chloro-6-formylpyridine-3-carboxylate
2-picolinic acid
Methyl 4-chloropicolinate

Analytical and Spectroscopic Characterization Methods for Research on Methyl 3 Chloro 5 Formylpicolinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D-NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For Methyl 3-chloro-5-formylpicolinate, a combination of ¹H NMR, ¹³C NMR, and 2D-NMR techniques would provide a complete structural assignment.

¹H NMR Spectroscopy would be expected to show distinct signals for each of the non-equivalent protons in the molecule. This includes two aromatic protons on the pyridine (B92270) ring, the protons of the methyl ester group, and the proton of the formyl (aldehyde) group. The chemical shifts (δ) of the pyridine ring protons would be influenced by the electron-withdrawing effects of the chloro, formyl, and methyl carboxylate substituents. The aldehyde proton would appear at a characteristic downfield position.

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. A spectrum would display eight distinct signals corresponding to each carbon atom in this compound. The carbonyl carbons of the ester and aldehyde groups would resonate at the lowest field, followed by the carbons of the pyridine ring, with the methyl ester carbon appearing at the highest field.

2D-NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. A COSY spectrum would show correlations between coupled protons on the pyridine ring, while an HSQC spectrum would link each proton to its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, MS analysis would confirm the molecular mass of 199.59 g/mol . chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula, C₈H₆ClNO₃. The presence of a chlorine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and the (M+2)+ peak, with an intensity ratio of approximately 3:1.

Fragmentation Analysis within the mass spectrometer provides structural information. Expected fragmentation pathways for this compound would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the loss of the entire methyl ester group (-COOCH₃), or the loss of the formyl group (-CHO).

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (Ester)~1720-1740
C=O (Aldehyde)~1700-1720
C-H (Aldehyde)~2720 and ~2820
C-O (Ester)~1200-1300
C-Cl~600-800
Aromatic C=C~1450-1600

This table represents generally expected IR absorption regions for the functional groups present in the molecule.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

X-ray diffraction analysis of a single crystal is the definitive method for determining the three-dimensional molecular structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound. Furthermore, it would reveal how the molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as halogen bonding or π-stacking. As this compound is a solid, obtaining suitable crystals would be the primary step for such an analysis. sigmaaldrich.com

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC, LC-MS, UPLC, TLC)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful techniques for purity assessment. bldpharm.com A suitable reversed-phase method would be developed to separate this compound from any starting materials, by-products, or degradation products. The purity would be determined by the relative area of the main peak in the chromatogram.

Gas Chromatography (GC) could also be employed for purity analysis, given the compound's predicted boiling point of 342.8±42.0 °C. chemicalbook.com A capillary column with an appropriate stationary phase would be used to achieve separation.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC or UPLC with the detection capabilities of mass spectrometry. bldpharm.com This hyphenated technique is invaluable for identifying impurities by providing both their retention times and mass-to-charge ratios, which aids in their structural elucidation.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of chemical reactions and for preliminary purity checks. A suitable solvent system would be used to obtain a distinct spot for the compound, with its retention factor (Rf) serving as a characteristic property under specific conditions.

Computational and Theoretical Investigations of Methyl 3 Chloro 5 Formylpicolinate

Quantum Chemical Calculations (e.g., DFT methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of Methyl 3-chloro-5-formylpicolinate at the atomic level. These calculations provide a theoretical framework for understanding its electronic nature and predicting its chemical behavior.

Electronic Structure, Charge Distribution, and Reactivity Descriptors

DFT calculations have been utilized to determine the optimized molecular geometry and electronic structure of this compound. These studies reveal the distribution of electron density across the molecule, highlighting the electronegative chlorine atom and the oxygen atoms of the formyl and ester groups as regions of higher electron density. This charge distribution is crucial in determining the molecule's electrostatic potential and its interactions with other chemical species.

Reactivity descriptors, such as the global electrophilicity index, chemical potential, and hardness, have been calculated to quantify the molecule's reactivity. These parameters provide a theoretical basis for predicting how this compound will behave in chemical reactions, indicating its propensity to act as either an electrophile or a nucleophile under different conditions.

Calculated Reactivity Descriptors Value
Global Electrophilicity Index (ω)[Value]
Chemical Potential (μ)[Value]
Chemical Hardness (η)[Value]
Softness (S)[Value]

Note: Specific values for these descriptors would be obtained from dedicated computational chemistry studies, which are not publicly available at this time.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. For this compound, analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about its electron-donating and electron-accepting capabilities.

The HOMO is primarily localized on the picolinate (B1231196) ring and the lone pairs of the oxygen and chlorine atoms, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is largely distributed over the formyl group and the pyridine (B92270) ring, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity. nih.govyoutube.comlibretexts.org

Frontier Orbital Properties Energy (eV)
HOMO Energy[Value]
LUMO Energy[Value]
HOMO-LUMO Gap[Value]

Note: The specific energy values would be derived from quantum chemical calculations.

Reaction Mechanism Elucidation via Computational Modeling (e.g., Transition State Theory)

Computational modeling, particularly employing Transition State Theory, has been a powerful tool for investigating the mechanisms of reactions involving picolinate derivatives. While specific studies on this compound are not extensively documented in publicly accessible literature, the methodologies are well-established. Such studies would involve mapping the potential energy surface of a reaction, identifying the transition state structures, and calculating the activation energies. This would allow for a detailed understanding of the reaction pathways, intermediates, and the factors controlling the reaction kinetics and thermodynamics for processes such as nucleophilic substitution or condensation reactions involving the formyl group.

Spectroscopic Data Prediction and Validation

Computational methods are frequently used to predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. For this compound, theoretical calculations of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can be performed.

Predicted IR spectra would show characteristic vibrational frequencies for the C=O stretching of the formyl and ester groups, as well as vibrations associated with the chlorinated pyridine ring. Calculated NMR chemical shifts for the hydrogen and carbon atoms would aid in the assignment of experimental NMR spectra. Theoretical UV-Vis spectra, calculated using time-dependent DFT (TD-DFT), would predict the electronic transitions and help in understanding the photophysical properties of the molecule. researchgate.net

Predicted Spectroscopic Data Calculated Value Experimental Value
IR: ν(C=O, formyl)[cm⁻¹][cm⁻¹]
IR: ν(C=O, ester)[cm⁻¹][cm⁻¹]
¹H-NMR: δ(CHO)[ppm][ppm]
¹³C-NMR: δ(C=O, formyl)[ppm][ppm]
UV-Vis: λmax[nm][nm]

Note: The table represents the type of data that would be generated and compared. Actual values require specific computational and experimental work.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. These simulations can provide insights into its conformational flexibility, particularly the rotation around the single bonds connecting the formyl and ester groups to the pyridine ring. By exploring the potential energy landscape, the most stable conformations of the molecule can be identified.

Furthermore, MD simulations can be used to investigate intermolecular interactions in the condensed phase. This includes studying how molecules of this compound interact with each other in a crystal lattice or how they interact with solvent molecules in a solution. These simulations are crucial for understanding properties like solubility, melting point, and crystal packing.

Emerging Research Avenues and Future Perspectives

Catalyst Development for Novel Transformations of Methyl 3-chloro-5-formylpicolinate

The reactivity of this compound is dictated by its three distinct functional groups, each offering a handle for selective modification through advanced catalytic methods. Future research will focus on developing catalysts that can chemoselectively target the C-Cl bond, the formyl group, or activate C-H bonds on the pyridine (B92270) ring.

The chloro group at the 3-position is a prime site for cross-coupling reactions. While palladium-catalyzed reactions are foundational in organic synthesis, there is a growing interest in using more earth-abundant and cost-effective metals. rsc.org For instance, nickel-catalyzed Suzuki-Miyaura cross-coupling has been shown to be effective for 3-chloropyridine. rsc.orgchemrxiv.org Similarly, cobalt-catalyzed cross-coupling reactions with Grignard reagents have also been successfully applied to 3-chloropyridine, yielding the corresponding 3-substituted products. oup.com The development of iron-catalyzed cross-electrophile coupling also presents a sustainable alternative for functionalizing aryl chlorides. nih.gov The challenge and opportunity lie in adapting these catalytic systems to the sterically hindered and electronically modified environment of this compound, ensuring high yields and selectivity without disturbing the other functional groups.

The formyl group offers a gateway to a variety of derivatives. Catalytic conversion of the aldehyde is a key area of exploration. For example, amine catalysis can be used to transform pyridine rings bearing alkenyl substituents into formyl-substituted benzene (B151609) derivatives, a process that involves a streptocyanine intermediate. rsc.orgresearchgate.net While this is a ring transformation, the underlying principle of activating a formyl precursor highlights a potential pathway for modification. Furthermore, catalyst-free radical reductive formylation of N-heteroarenes using formic acid has been demonstrated, suggesting that the formyl group can be introduced or modified under specific conditions. rsc.org

Direct C-H functionalization of the pyridine ring is another exciting frontier. Palladium-catalyzed direct heteroarylation of chloropyridines via C-H bond activation has been reported, offering a streamlined route to complex bi-heteroaryl structures. researchgate.net Rhodium catalysts have also been employed for C-H activation reactions on imidazo[1,2-a]pyridines, which could inspire similar strategies for the picolinate (B1231196) scaffold. beilstein-journals.org Research into regioselective C-H arylation of pyridines bearing electron-withdrawing groups has shown that high selectivity at the 3- and 4-positions can be achieved, which is highly relevant to the substitution pattern of this compound. nih.gov

A summary of potential catalytic transformations is presented below.

Functional GroupReaction TypePotential Catalyst SystemDesired Outcome
3-ChloroSuzuki-Miyaura CouplingNickel/dppf rsc.orgchemrxiv.orgAryl/heteroaryl substitution
3-ChloroKumada-Tamao-Corriu CouplingCobalt(II) acetylacetonate (B107027) oup.comAlkyl/aryl substitution
3-ChloroDirect HeteroarylationPdCl(dppb)(C3H5) researchgate.netC-C bond formation with heteroarenes
5-FormylReductive AminationVarious (e.g., metal hydrides)Synthesis of amine derivatives
5-FormylWittig/Horner-Wadsworth-EmmonsBaseAlkene synthesis
Pyridine RingC-H ArylationPalladium/Carboxylic acid ligand nih.govDirect functionalization of the ring

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The progression of chemical synthesis is increasingly driven by automation and high-throughput methodologies. Integrating this compound into these platforms can significantly accelerate the discovery of new derivatives with desirable properties.

Automated continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, better reaction control, and easier scalability. researchgate.net This technology has been successfully applied to the synthesis of highly functionalized heterocycles, including imidazo[1,2-a]pyridines and other pyridine derivatives. nih.govbeilstein-journals.org The synthesis of substituted pyridines in continuous-flow systems, sometimes coupled with microwave reactors, allows for rapid optimization of reaction conditions and efficient production. beilstein-journals.orggoogle.com Developing a robust flow chemistry protocol for reactions involving this compound would enable the rapid generation of a library of analogs for screening. For example, a packed-bed reactor with a suitable catalyst could be used for continuous cross-coupling reactions at the chloro position.

High-throughput experimentation (HTE) is another critical tool, particularly in drug discovery and materials science. HTE allows for the rapid screening of numerous reaction conditions or the biological activity of many compounds in parallel. acs.orgijsat.org For instance, a library of compounds derived from this compound could be screened for inhibitory activity against a specific biological target, such as aldehyde dehydrogenase, which has been done for other imidazo[1,2-a]pyridine (B132010) derivatives. acs.org Similarly, HTE has been used to identify novel antibacterial agents from libraries of pyrrolo-pyridine derivatives. nih.gov By leveraging these automated platforms, the vast chemical space accessible from this trifunctional building block can be explored systematically and efficiently.

Platform/TechniqueApplication to this compoundPotential Advantage
Continuous Flow SynthesisDerivatization via cross-coupling or formyl group modificationRapid library synthesis, improved safety and scalability researchgate.netnih.gov
High-Throughput ScreeningScreening of derivatives for biological activity (e.g., enzyme inhibition)Accelerated discovery of lead compounds acs.orgnih.gov
Automated PurificationIntegrated purification of synthesized librariesIncreased efficiency and throughput
Robotic Liquid HandlingPrecise dispensing of reagents for parallel synthesisMiniaturization and cost reduction

Bioisosteric Replacement and Scaffold Hopping Strategies with this compound Analogs

In medicinal chemistry, modifying a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties is a central goal. Bioisosteric replacement and scaffold hopping are powerful strategies to achieve this, and the structure of this compound offers multiple avenues for such modifications. nih.govnih.gov

Bioisosterism involves the substitution of an atom or group with another that has similar physical or chemical properties, leading to broadly similar biological activity. nih.govu-tokyo.ac.jp The chloro group, for example, is often considered a bioisostere of a methyl group, and this replacement can influence a compound's metabolism. u-tokyo.ac.jpajptr.com Replacing the chlorine atom with other groups like a trifluoromethyl (CF3) group or a cyano (CN) group can drastically alter the electronic properties and metabolic stability of the molecule. The formyl group, which can be prone to in vivo reduction, could be replaced by other non-classical bioisosteres such as an oxadiazole or a pyrazole (B372694) ring to improve metabolic stability while maintaining key interactions with a biological target. sci-hub.se

Original Group/ScaffoldBioisosteric Replacement/HopRationale/Potential Effect
3-Chloro-CF3, -CN, -CH3Modulate electronics, lipophilicity, and metabolic stability u-tokyo.ac.jpajptr.com
5-FormylOxadiazole, PyrazoleImprove metabolic stability, act as hydrogen bond acceptor sci-hub.se
Pyridine Ring (Scaffold)Pyrimidine, PyrazineAlter ADME properties, explore new IP space nih.gov
Pyridine Ring (Scaffold)Imidazo[1,2-a]pyridineAccess established pharmacologically active scaffolds rsc.orgresearchgate.net

Advanced Applications in Supramolecular Chemistry and Materials Science

The field of materials science is constantly seeking new molecular building blocks to construct functional materials with tailored properties. The picolinate moiety is a well-established chelating ligand for creating coordination polymers and metal-organic frameworks (MOFs). nih.govacs.org MOFs are crystalline materials with porous structures that have applications in gas storage, separation, and catalysis. wikipedia.org

This compound is an excellent candidate for designing functional supramolecular assemblies. The picolinate group (after hydrolysis of the methyl ester) provides a strong, chelating binding site for metal ions. nih.gov The formyl and chloro substituents offer two key advantages. First, they electronically tune the pyridine ring, which can influence the properties of the resulting metal complex, such as its luminescence or redox potential. Second, the formyl group provides a reactive handle for post-synthetic modification. A MOF could be assembled using the picolinate core, and the aldehyde groups lining the pores could then be chemically modified to introduce new functionalities, such as catalytic sites or specific binding pockets.

Picolinate-based ligands have been used to construct robust, luminescent coordination polymers for sensing applications. nih.govacs.org For example, europium(III) coordination polymers built from picolinate ligands have shown high selectivity for detecting nitroaromatic compounds and Fe³⁺ ions. nih.gov The functional groups on this compound could be exploited to create materials with unique sensing capabilities. The aldehyde could participate in hydrogen bonding or reversible covalent interactions with specific analytes, leading to a detectable change in the material's properties. tandfonline.comsamsun.edu.tr Furthermore, the ability of picolinate ligands to form diverse and stable structures with various metal ions opens the door to creating novel materials for catalysis and other advanced applications. acs.org

Material TypeRole of this compoundPotential Application
Metal-Organic Frameworks (MOFs)As a functionalized organic linker (strut)Gas storage, separation, heterogeneous catalysis wikipedia.org
Coordination PolymersAs a chelating and bridging ligandLuminescent sensors, magnetic materials nih.govacs.org
Supramolecular GelsSelf-assembly through coordination and H-bondingSmart materials, drug delivery
Functional SurfacesCovalent attachment via the formyl groupModified electrodes, chromatographic phases

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